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molecular formula C4H10NO5P B140842 Methyl Glyphosate CAS No. 24569-83-3

Methyl Glyphosate

Cat. No. B140842
M. Wt: 183.1 g/mol
InChI Key: SGVDYFNFBJGOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265605B1

Procedure details

N-acetyl sarcosine (XX) (20.0 g, 152.5 mmole), phosphorous acid (12.5g, 152.4 mmole), and concentrated HCl (37.6 g) were mixed and refluxed in a 120° C. oil bath. Formalin, 37% (13.6 g, 167.6 mmole) was added dropwise over 20 min. and the reaction was continued for an additional 19 h. HPLC analysis indicated a 99% yield of N-methylglyphosate (XXI) based on moles of (XX) charged.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([N:4]([CH2:6][C:7]([OH:9])=[O:8])[CH3:5])(=O)C.[P:10]([OH:13])([OH:12])[OH:11].Cl.C=O>>[P:10]([CH2:1][N:4]([CH3:5])[CH2:6][C:7]([OH:9])=[O:8])([OH:13])([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)N(C)CC(=O)O
Name
Quantity
12.5 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
37.6 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
P(=O)(O)(O)CN(CC(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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